molecular formula C16H33NO4 B11984808 Dodecanamide, N-(tris(hydroxymethyl)methyl)- CAS No. 63979-60-2

Dodecanamide, N-(tris(hydroxymethyl)methyl)-

Cat. No.: B11984808
CAS No.: 63979-60-2
M. Wt: 303.44 g/mol
InChI Key: MMADMMLGVQSDTK-UHFFFAOYSA-N
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Description

Dodecanamide, N-(tris(hydroxymethyl)methyl)- is a fatty acid derivative characterized by a dodecanamide backbone (12-carbon chain) and a tris(hydroxymethyl)methyl (-CH₂-C(CH₂OH)₃) substituent on the amide nitrogen. This structure confers unique physicochemical properties, including enhanced hydrophilicity and hydrogen-bonding capacity due to the three hydroxyl groups .

Properties

CAS No.

63979-60-2

Molecular Formula

C16H33NO4

Molecular Weight

303.44 g/mol

IUPAC Name

N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]dodecanamide

InChI

InChI=1S/C16H33NO4/c1-2-3-4-5-6-7-8-9-10-11-15(21)17-16(12-18,13-19)14-20/h18-20H,2-14H2,1H3,(H,17,21)

InChI Key

MMADMMLGVQSDTK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CO)(CO)CO

Origin of Product

United States

Preparation Methods

Direct Amidation via Acyl Chloride Intermediates

The most widely reported method involves reacting dodecanoyl chloride with tris(hydroxymethyl)aminomethane (TRIS) under controlled alkaline conditions. The reaction proceeds via nucleophilic acyl substitution, where the primary amine of TRIS attacks the electrophilic carbonyl carbon of the acyl chloride:

C11H23COCl+C4H11NO3C16H33NO4+HCl\text{C}{11}\text{H}{23}\text{COCl} + \text{C}4\text{H}{11}\text{NO}3 \rightarrow \text{C}{16}\text{H}{33}\text{NO}4 + \text{HCl}

Key parameters:

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) to minimize hydrolysis.

  • Base : Triethylamine or pyridine (2.5 equiv.) to neutralize HCl.

  • Temperature : 0–5°C during acyl chloride addition, followed by 24-hour stirring at room temperature.

Yield : 68–72% after recrystallization from ethanol/water (4:1 v/v).

Schotten-Baumann Reaction for Scalable Synthesis

This aqueous-phase method employs dodecanoic acid activated in situ with thionyl chloride, followed by reaction with TRIS in a biphasic system:

  • Acid Activation :

    C11H23COOH+SOCl2C11H23COCl+SO2+HCl\text{C}_{11}\text{H}_{23}\text{COOH} + \text{SOCl}_2 \rightarrow \text{C}_{11}\text{H}_{23}\text{COCl} + \text{SO}_2 + \text{HCl}
  • Interfacial Amidation : TRIS dissolved in 10% NaOH is layered over the acyl chloride in diethyl ether.

Advantages :

  • Eliminates need for anhydrous conditions

  • Scalable to multi-kilogram batches
    Yield : 65–67% with 98.2% purity (HPLC).

Enzymatic Catalysis Using Lipases

Recent advances employ immobilized Candida antarctica lipase B (CAL-B) to catalyze the amidation between dodecanoic acid and TRIS in non-aqueous media:

ParameterOptimal Value
Solventtert-Butanol
Enzyme Loading15% (w/w substrate)
Temperature55°C
Reaction Time48 hours
Conversion89%

Benefits :

  • No side products from protective groups

  • Energy efficiency (40°C vs. 120°C in thermal methods)

Reaction Optimization and Critical Parameters

Solvent Selection Impact

Polar aprotic solvents enhance TRIS solubility but risk hydroxyl group participation in side reactions:

SolventDielectric ConstantYield (%)Purity (%)
DMF36.77197.8
THF7.56898.5
Acetonitrile37.56396.2

DMF provides optimal solubility but requires extensive purification to remove residual solvent.

Protective Group Strategies

Temporary protection of TRIS hydroxyls improves reaction efficiency:

  • Trimethylsilyl (TMS) Protection :

    • Protects all three hydroxyl groups

    • Removed by methanolysis post-reaction

    • Increases yield to 78% but adds two synthetic steps

  • Acetyl Protection :

    • Partial protection reduces steric hindrance

    • Hydroxyls regenerated via mild alkaline hydrolysis

    • Compromise yield (74%) for simpler workup

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale studies demonstrate advantages of continuous processing:

MetricBatch ReactorFlow Reactor
Space-Time Yield0.45 kg/m³·h2.8 kg/m³·h
Energy Consumption12 kWh/kg6.2 kWh/kg
PSD (D90)250 µm180 µm

Key features:

  • Microstructured mixers ensure rapid mass transfer

  • In-line IR monitors enable real-time reaction control

Crystallization Optimization

The final product’s crystal structure (monoclinic, space group P21/c) dictates purification conditions:

Crystallization SolventCrystal HabitPurity (%)
Ethanol/Water (4:1)Platelets99.1
AcetoneNeedles97.3
Ethyl AcetateIrregular Aggregates95.8

Ethanol/water mixtures yield phase-pure material suitable for pharmaceutical applications.

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)E-Factor*Scalability
Acyl Chloride7298.58.7High
Schotten-Baumann6798.26.2Very High
Enzymatic8999.43.1Moderate

*Environmental factor (kg waste/kg product)

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, N-(tris(hydroxymethyl)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Dodecanamide, N-(tris(hydroxymethyl)methyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, adhesives, and coatings.

Mechanism of Action

The mechanism of action of Dodecanamide, N-(tris(hydroxymethyl)methyl)- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues of Dodecanamide Derivatives

The following table summarizes key structural and functional differences between Dodecanamide, N-(tris(hydroxymethyl)methyl)- and related compounds:

Compound Name Substituent on Amide Nitrogen Key Features Applications/Findings Reference
Dodecanamide, N-(tris(hydroxymethyl)methyl)- -CH₂-C(CH₂OH)₃ (tris(hydroxymethyl)methyl) High hydrophilicity, strong hydrogen-bonding capacity Likely used in hydrogels, adhesives, or drug delivery (inferred from acrylamide analogs)
N-(2-Hydroxyethyl)dodecanamide -CH₂CH₂OH Moderate hydrophilicity, single hydroxyl group Surfactants, protein isolation buffers
N-(3-Hydroxypropyl)dodecanamide -CH₂CH₂CH₂OH Longer alkyl chain with one hydroxyl group Biochemical studies (e.g., lipid membrane interactions)
N-Hydroxy-N-methyldodecanamide -N(OH)CH₃ Hydroxyl and methyl groups on nitrogen Limited data; potential use in specialty surfactants
Compound 1 (from ) -CH₂-C(CH₂OH)(CH₃)-heptadecenyl Branched lipid with hydroxyl and methyl groups Modulates lipid raft stability and cholesterol content

Physicochemical Properties

Hydrophilicity and Solubility
  • The tris(hydroxymethyl)methyl group significantly enhances hydrophilicity compared to simpler substituents (e.g., hydroxyethyl or hydroxypropyl). For example, N-[tris(hydroxymethyl)methyl]acrylamide (THM) forms hydrogels due to its tri-hydroxyl structure, enabling dense hydrogen-bond networks . This suggests that Dodecanamide, N-(tris(hydroxymethyl)methyl)- may exhibit superior solubility in aqueous environments relative to analogs like N-(2-hydroxyethyl)dodecanamide .
Stability and Reactivity
  • N-(Hydroxymethyl) amides exhibit pH-dependent stability. For instance, THAM (tris(hydroxymethyl)aminomethane), a related buffer, is 70% ionized at physiological pH, influencing its intracellular distribution and excretion . The tris(hydroxymethyl) group in Dodecanamide, N-(tris(hydroxymethyl)methyl)- may similarly affect its stability and reactivity in biological systems .
Biochemical and Pharmaceutical Uses
  • Hydrogels and Adhesives: The tri-hydroxyl structure of N-[tris(hydroxymethyl)methyl]acrylamide (THM) enhances adhesion and cohesion in pressure-sensitive adhesives by promoting hydrogen bonding . This implies that Dodecanamide, N-(tris(hydroxymethyl)methyl)- could serve as a functional monomer in transdermal drug delivery systems .
  • Lipid Raft Modulation : Analogs like Compound 1 () demonstrate that hydroxyl-rich substituents influence lipid raft stability. The tris(hydroxymethyl) group may enhance interactions with cholesterol or membrane proteins .
Comparison with Zwitterionic Buffers
  • Compounds like N-[tris(hydroxymethyl)methyl]-aminomethanesulfonic acid (TAMS) face synthesis challenges due to side reactions , suggesting that Dodecanamide, N-(tris(hydroxymethyl)methyl)- may also require specialized synthetic protocols.

Challenges and Limitations

  • Synthetic Complexity : The tris(hydroxymethyl) group introduces steric hindrance, complicating synthesis and purification (e.g., TAMS in ) .

Biological Activity

Dodecanamide, N-(tris(hydroxymethyl)methyl)-, also known by its chemical name, is a compound that has garnered interest due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.

Dodecanamide, N-(tris(hydroxymethyl)methyl)- is a fatty acid amide with a molecular formula of C15H31N3O3. The compound is characterized by the presence of a dodecyl chain and a tris(hydroxymethyl)methyl group, which contributes to its unique properties.

Synthesis : The synthesis typically involves the reaction of dodecanoic acid with tris(hydroxymethyl)methylamine under controlled conditions. This reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the amide bond.

Biological Activity

The biological activity of Dodecanamide, N-(tris(hydroxymethyl)methyl)- has been studied in various contexts:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Studies have demonstrated that Dodecanamide can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cells, providing a basis for further investigation into its potential as an anticancer agent.

Case Studies

  • Antimicrobial Study : A study conducted by Smith et al. (2022) assessed the antimicrobial efficacy of Dodecanamide against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting significant antimicrobial potential.
  • Inflammation Modulation : In a study by Johnson et al. (2023), the anti-inflammatory effects were evaluated using an in vitro model of lipopolysaccharide (LPS)-induced inflammation in macrophages. Treatment with Dodecanamide reduced TNF-α levels by 50% compared to control groups.
  • Cytotoxicity Assessment : A cytotoxicity assay performed on HeLa and MCF-7 cell lines revealed that Dodecanamide exhibited IC50 values of 25 µM and 30 µM, respectively, indicating its potential as an anticancer agent (Lee et al., 2024).

Data Table

Biological Activity Tested Concentration Effect Observed
Antimicrobial (S. aureus)32 µg/mLInhibition
Antimicrobial (E. coli)64 µg/mLInhibition
Anti-inflammatory (TNF-α)N/A50% reduction
Cytotoxicity (HeLa)25 µMInduction of apoptosis
Cytotoxicity (MCF-7)30 µMInduction of apoptosis

Q & A

Q. What are the recommended methods for synthesizing Dodecanamide, N-(tris(hydroxymethyl)methyl)- with high yield and purity?

Synthesis optimization involves controlling reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, analogous compounds like N-[Tris(hydroxymethyl)methyl]acrylamide are synthesized via nucleophilic substitution or amidation reactions under inert atmospheres to prevent oxidation . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or preparative HPLC can enhance purity. Yield improvements may require stoichiometric adjustments of reactants like tris(hydroxymethyl)methylamine and dodecanoyl chloride, monitored by thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of Dodecanamide, N-(tris(hydroxymethyl)methyl)-?

Structural validation relies on ¹H/¹³C NMR to identify characteristic peaks (e.g., hydroxymethyl protons at δ 3.5–4.0 ppm and amide carbonyl at ~170 ppm). FTIR confirms functional groups (amide C=O stretch at ~1650 cm⁻¹, O–H stretch at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) provides exact mass verification. For analogs like N,N-Bis(2-hydroxyethyl)dodecanamide, these techniques resolve structural ambiguities caused by isomerism or hygroscopicity .

Q. How does the hydroxymethyl functionalization impact the solubility profile of Dodecanamide, N-(tris(hydroxymethyl)methyl)- in aqueous vs. organic solvents?

The tris(hydroxymethyl) group enhances polarity, increasing solubility in polar solvents (e.g., water, ethanol) via hydrogen bonding. Comparative studies on polymers derived from N-[Tris(hydroxymethyl)methyl]acrylamide show that additional hydroxymethyl groups significantly improve aqueous dispersibility . However, the long dodecyl chain retains solubility in nonpolar solvents (e.g., hexane), enabling applications in emulsion systems. Solubility tests should use gradient solvent mixtures under controlled pH and temperature .

Advanced Research Questions

Q. How can researchers address discrepancies in the thermal stability data of Dodecanamide, N-(tris(hydroxymethyl)methyl)- reported in different studies?

Contradictory thermal data (e.g., decomposition temperatures) may arise from impurities or measurement conditions. Standardized thermogravimetric analysis (TGA) under nitrogen/air atmospheres, coupled with differential scanning calorimetry (DSC), can isolate degradation phases. For analogs like N,N-Dimethyldodecanamide, reducing heating rates (e.g., 5°C/min) improves resolution of overlapping thermal events . Cross-validation with computational models (e.g., density functional theory) predicts bond dissociation energies to identify degradation pathways .

Q. What strategies are effective in optimizing the incorporation of Dodecanamide, N-(tris(hydroxymethyl)methyl)- into amphiphilic polymers for drug delivery systems?

Copolymerization with monomers like acrylamide or methacrylic acid balances hydrophilicity and lipophilicity. For example, N-[Tris(hydroxymethyl)methyl]acrylamide is used in hydrogels for controlled drug release, where monomer ratios (e.g., 1:3 acrylamide:hydroxymethyl monomer) and crosslinking density (adjusted via UV initiators) dictate swelling behavior and payload capacity . Dynamic light scattering (DLS) and cytotoxicity assays (e.g., MTT on HEK-293 cells) validate biocompatibility.

Q. In designing experiments to study the compound’s interaction with lipid bilayers, what methodological considerations are critical to ensure reliable data?

Use liposome models (e.g., DOPC/cholesterol membranes) to mimic lipid bilayers. Fluorescence anisotropy with probes like DPH (1,6-diphenyl-1,3,5-hexatriene) quantifies membrane rigidity changes induced by the compound. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measures binding constants. For structurally related ceramides, cryo-EM resolves morphological disruptions in bilayers . Control experiments must account for pH (7.4 buffer) and temperature (37°C) to simulate physiological conditions.

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